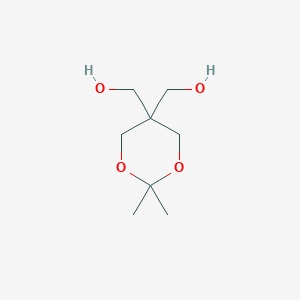

1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl-

Cat. No. B3193913

Key on ui cas rn:

770-74-1

M. Wt: 176.21 g/mol

InChI Key: RECJHOHNSXVBQN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06300458B1

Procedure details

Pentaerythritol (50 g, 0.36 mol) and p-toluenesulfonic acid monohydrate (0.61 g) were dissolved in 500 ml N,N-dimethylformamide (DMF, dried by molecular sieve at room temperature) at about 80° C., and then the mixture was allowed to cool undisturbed. When the solution cooled to about 40° C., stirring was started and 55.4 ml 2,2-dimethoxypropane (0.36 mol) was added. After 24 hours of stirring at room temperature, the solution was stirred at room temperature with 9.0 g of base treated DOWEX 1XZ-100 ion-exchange resin for 1 hour, filtered and then the solvent was evaporated under reduced pressure at 85° C. The base treated DOWEX 1XZ-100 ion exchange was prepared by washing 30 g. twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH and then washed three times with 200 ml of water, filtered and then air-dried in a hood. After the treatment with this resin as noted above, the dry product was ground and extracted (Soxhlet), first with light petroleum ether (b.p. 40-60° C.) for 6 hours, then with diethyl ether for 12 hours, collected and dried. Yield: White crystals (40.0 g, 61.9%). M.P. 124.5°-125.5° C.; 11H-NMR (300 MHz, DMSO-d6) 1.28 ppm (s, 6H), 3.34 ppm (d, J=5.7 Hz, 4H), 3.58 ppm (s, 4H), 4.47 ppm (t, J=5.4 Hz, 2H);

[Compound]

Name

base

Quantity

9 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].O.[C:11]1(C)[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.COC(OC)(C)C>CN(C)C=O>[CH3:12][C:11]1([CH3:16])[O:5][CH2:4][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][O:1]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CO)(CO)CO

|

|

Name

|

|

|

Quantity

|

0.61 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

55.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)(C)OC

|

Step Three

[Compound]

|

Name

|

base

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool undisturbed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 24 hours of stirring at room temperature

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated DOWEX 1XZ-100 ion-exchange resin for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure at 85° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The base treated DOWEX 1XZ-100 ion exchange

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing 30 g

|

WASH

|

Type

|

WASH

|

|

Details

|

twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 200 ml of water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried in a hood

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted (Soxhlet)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

with diethyl ether for 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(OCC(CO1)(CO)CO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |